molecular formula C15H12ClNO3 B5482726 Methyl 2-benzamido-4-chlorobenzoate

Methyl 2-benzamido-4-chlorobenzoate

Cat. No.: B5482726
M. Wt: 289.71 g/mol
InChI Key: PXKVPJGYNYWUFE-UHFFFAOYSA-N
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Description

Methyl 2-benzamido-4-chlorobenzoate is an organic compound with the molecular formula C15H12ClNO3 It is a derivative of benzoic acid and is characterized by the presence of a benzamido group and a chlorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-benzamido-4-chlorobenzoate can be synthesized through a multi-step process. One common method involves the esterification of 2-amino-4-chlorobenzoic acid with methanol in the presence of an acid catalyst to form methyl 2-amino-4-chlorobenzoate. This intermediate is then reacted with benzoyl chloride in the presence of a base, such as pyridine, to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification and amidation reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-benzamido-4-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH).

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-benzamido-4-chlorobenzoic acid and methanol.

    Reduction: Corresponding amine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-benzamido-4-methylbenzoate
  • Methyl 2-benzamido-4-fluorobenzoate
  • Methyl 2-benzamido-4-bromobenzoate

Uniqueness

Methyl 2-benzamido-4-chlorobenzoate is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate for synthesizing a wide range of derivatives.

Properties

IUPAC Name

methyl 2-benzamido-4-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c1-20-15(19)12-8-7-11(16)9-13(12)17-14(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKVPJGYNYWUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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